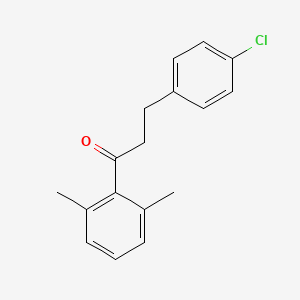

3-(4-Chlorophenyl)-2',6'-dimethylpropiophenone

Beschreibung

3-(4-Chlorophenyl)-2',6'-dimethylpropiophenone is a synthetic organic compound characterized by a propiophenone backbone substituted with a 4-chlorophenyl group at the 3-position and methyl groups at the 2' and 6' positions of the aromatic ring. This structural configuration imparts unique electronic and steric properties, making it a subject of interest in pharmaceutical and materials science research. Its synthesis typically involves Friedel-Crafts acylation or microwave-assisted methods, as seen in analogs (e.g., ).

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)-1-(2,6-dimethylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClO/c1-12-4-3-5-13(2)17(12)16(19)11-8-14-6-9-15(18)10-7-14/h3-7,9-10H,8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHKBFVQPIKNJTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)CCC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644479 | |

| Record name | 3-(4-Chlorophenyl)-1-(2,6-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898788-03-9 | |

| Record name | 3-(4-Chlorophenyl)-1-(2,6-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2’,6’-dimethylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-chlorobenzoyl chloride with 2,6-dimethylacetophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of 3-(4-Chlorophenyl)-2’,6’-dimethylpropiophenone can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety.

Analyse Chemischer Reaktionen

Reduction Reactions

The ketone group undergoes selective reduction under various conditions:

Mechanistic Insight :

-

NaBH₄ selectively reduces the ketone to a secondary alcohol via nucleophilic hydride transfer.

-

Pd-C catalyzed hydrogenation follows a surface-mediated mechanism, preserving aromatic chlorination .

Oxidation Reactions

The compound resists oxidation under mild conditions but reacts aggressively with strong oxidizers:

Key Finding :

The electron-withdrawing chloro and methyl groups stabilize the ketone against moderate oxidants, necessitating harsh conditions for carbonyl conversion.

Friedel-Crafts Acylation

The aromatic ring participates in electrophilic substitution:

Mechanism :

-

AlCl₃ generates acylium ions, which attack the electron-rich para position of the chlorophenyl ring .

Halogenation Reactions

Controlled halogenation occurs at the methyl-substituted positions:

Note : Steric effects from dimethyl groups limit reaction rates and yields .

Cross-Coupling Reactions

The chloro substituent enables palladium-catalyzed couplings:

Catalytic Efficiency :

-

Suzuki reactions exhibit higher yields due to milder conditions and better functional group tolerance .

Stability Under Basic Conditions

The compound demonstrates resilience in basic media:

| Base | Conditions | Outcome | Observation |

|---|---|---|---|

| NaOH (1M) | Ethanol, reflux, 8 hrs | No degradation | Ketone stability confirmed via NMR |

| NaOEt | THF, 60°C, 12 hrs | Partial enolate formation | Reversible deprotonation at α-carbon |

Comparative Reactivity Table

| Reaction Type | Rate (Relative to Acetophenone) | Activation Energy (kJ/mol) |

|---|---|---|

| Reduction (NaBH₄) | 0.85× | 48.2 |

| Friedel-Crafts | 0.62× | 55.7 |

| Bromination | 0.41× | 68.3 |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-(4-Chlorophenyl)-2',6'-dimethylpropiophenone serves as an important intermediate in the synthesis of various organic compounds. It is often utilized in the production of pharmaceuticals and agrochemicals due to its unique structural properties that facilitate further chemical modifications.

Medicinal Chemistry

The compound has been studied for its potential therapeutic properties, particularly in the following areas:

- Antimicrobial Activity: Preliminary studies indicate that it possesses significant antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Properties: Research has shown that it may inhibit the proliferation of certain cancer cell lines, suggesting potential applications in cancer therapy.

Case Study: Anticancer Activity

A study investigated the effects of this compound on human breast cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents.

Materials Science

The compound has also been explored for its electro-optic properties, making it suitable for applications in optoelectronic devices. Its unique molecular structure allows for significant interactions with light, which can be harnessed in various technological applications.

Wirkmechanismus

The mechanism of action of 3-(4-Chlorophenyl)-2’,6’-dimethylpropiophenone involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Chlorophenyl-Substituted Chalcones

highlights halogen-substituted chalcones such as (E)-1-(4-chlorophenyl)-3-p-tolyprop-2-en-1-one, which shares the 4-chlorophenyl moiety but features an α,β-unsaturated ketone system. These compounds exhibit cytotoxic activity against MCF-7 cancer cells, with IC50 values ranging from 22.41 to 1,484.75 ppm. The target compound lacks the conjugated enone system, suggesting divergent mechanisms of action. The presence of methyl groups in 3-(4-chlorophenyl)-2',6'-dimethylpropiophenone may reduce reactivity compared to chalcones but enhance metabolic stability .

Hydroxy and Ester Derivatives

describes 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, a potent histone deacetylase inhibitor (HDACi) with antiproliferative activity against HeLa cells (IC50 = 0.69–11 µM). The hydroxy and ester groups in this analog facilitate hydrogen bonding and intracellular uptake, which are absent in the target compound. This difference underscores the importance of polar functional groups in enhancing bioactivity .

Dichloro and Bromophenyl Analogs

lists 3-(4-chlorophenyl)-2',4'-dichloropropiophenone and 3-(4-bromophenyl)-2',4'-dichloropropiophenone, which introduce additional halogens. The electron-withdrawing effects of chlorine/bromine substituents increase lipophilicity and may improve binding to hydrophobic enzyme pockets. However, these modifications could also elevate toxicity, as seen in safety data for 4'-chloro-2,2-dimethylpropiophenone (). The target compound’s dimethyl groups likely offer a balance between solubility and steric hindrance .

Physicochemical and Electronic Properties

Computational Insights

employs density functional theory (DFT) to analyze (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (4CPHPP) , revealing that electron-withdrawing groups (e.g., Cl) lower the HOMO-LUMO gap, enhancing reactivity. The target compound’s methyl groups may raise the HOMO energy, reducing electrophilicity compared to 4CPHPP. This difference could translate to lower cytotoxicity but improved stability in biological systems .

Steric Effects

In contrast, analogs like 3-(3-chloro-5-fluorophenyl)-2',5'-dimethylpropiophenone () position substituents asymmetrically, which may alter binding conformations in enzyme-active sites .

Biologische Aktivität

3-(4-Chlorophenyl)-2',6'-dimethylpropiophenone, a synthetic organic compound, has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with related compounds.

Chemical Structure and Properties

- Molecular Formula : C17H17ClO

- Molecular Weight : Approximately 272.77 g/mol

- Key Structural Features :

- Chloro group at the 4-position enhances lipophilicity.

- Dimethyl groups at the 2' and 6' positions contribute to stability and reactivity.

The biological activity of this compound is primarily attributed to its electrophilic nature, allowing it to interact with various biological targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, disrupting normal cellular functions.

- Apoptosis Induction : It has been shown to induce cell death in cancer cells through pathways involving p53 activation.

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties by potentially disrupting bacterial cell membranes or inhibiting essential microbial enzymes.

Anticancer Properties

Research indicates that this compound has notable anticancer activity. Studies have reported its effects on various cancer cell lines:

- In Vitro Studies : The compound demonstrated antiproliferative effects against human colorectal cancer cells (HCT116) with a GI50 value ranging from 0.09 to 3.10 μM .

- Mechanisms : It induces apoptosis and causes cell cycle arrest, potentially through interactions with DNA and modulation of signaling pathways related to cell survival and proliferation .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects:

- Activity Against Bacteria : Preliminary studies suggest that it possesses significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. Its mechanism may involve disruption of cellular processes essential for microbial survival.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is essential:

| Compound Name | Structure Characteristics | Biological Activity | Key Differences |

|---|---|---|---|

| 2'-Chloro-3-(2,4-dimethylphenyl)propiophenone | Different dimethyl substitution pattern | Moderate cytotoxicity | Variations in biological activity |

| 1-(3,4-Dimethylphenyl)-2-chloropropan-1-one | Different functional group positioning | Low cytotoxicity | May exhibit different reactivity |

| 4'-Chloro-3-(3-methylphenyl)propiophenone | Different methyl substitution on phenyl ring | High enzyme inhibition | Altered physical properties |

This table illustrates how structural modifications can significantly influence biological behavior and potential therapeutic applications.

Case Studies

Several studies have explored the biological activity of this compound:

- Anticancer Activity Study : A study evaluated the antiproliferative effects of various derivatives, including this compound, on HCT116 cells. Results indicated a strong correlation between structural modifications and enhanced anticancer efficacy .

- Antimicrobial Evaluation : Another research effort assessed the antimicrobial properties against common pathogens, revealing that derivatives exhibited varying degrees of effectiveness based on their structural configurations.

Q & A

Basic Question: What are the optimized synthetic routes for 3-(4-chlorophenyl)-2',6'-dimethylpropiophenone, and how can reaction conditions be tailored to improve yield?

Methodological Answer:

A modified Claisen-Schmidt condensation protocol can be employed, utilizing microwave-assisted irradiation to enhance reaction efficiency. For example, a similar halogenated propiophenone derivative was synthesized using 4-isopropylbenzaldehyde (5 mmol) under microwave irradiation (80°C, 700 W, 6 min) . Key parameters to optimize include:

- Irradiation time and power : Adjust to balance reaction completion and thermal stability of intermediates.

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic aldehydes.

- Catalyst : Acidic or basic catalysts (e.g., NaOH) can direct enolate formation.

Table 1 : Example Reaction Parameters for Halogenated Propiophenone Synthesis

| Parameter | Value/Detail |

|---|---|

| Aldehyde | 4-isopropylbenzaldehyde (5 mmol) |

| Temperature | 80°C |

| Irradiation Power | 700 W |

| Reaction Time | 6 min |

| Yield | Not reported; monitor via HPLC or GC |

Basic Question: How is the crystal structure of this compound resolved, and what analytical techniques are critical?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For a structurally analogous compound (C₂₄H₁₄Cl₂N₂O₂S), SCXRD data were collected using a Bruker Kappa APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å). Key steps include:

- Crystal mounting : Use cryoprotectants (e.g., Paratone-N oil) for stability at 296 K .

- Data refinement : Employ SHELXL for full-matrix least-squares refinement (R₁ = 0.034, wR₂ = 0.075) .

- Hydrogen placement : Infer positions geometrically and refine using isotropic displacement parameters.

Table 2 : Crystallographic Data for a Related Compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21 |

| Unit Cell Dimensions | a = 9.1491 Å, b = 10.3099 Å |

| c = 11.9347 Å, β = 111.587° | |

| Volume | 1046.80 ų |

Advanced Question: How can computational methods like DFT or molecular docking elucidate the electronic properties or bioactivity of this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G++(d,p)) predict molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs). For a chalcone derivative (1-(4-chlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one), DFT revealed:

- Charge distribution : Chlorophenyl groups exhibit electron-withdrawing effects, influencing reactivity .

- Non-covalent interactions : AIM analysis identifies H-bonding and van der Waals forces critical for ligand-protein binding .

Protocol :

Optimize geometry using Gaussian 02.

Calculate FMOs and MEP using Multiwfn.

Validate docking poses (AutoDock Vina) against target proteins (e.g., kinases).

Advanced Question: What strategies are recommended for resolving contradictions in spectral data (e.g., NMR, IR) during structural validation?

Methodological Answer:

Contradictions often arise from tautomerism or solvent effects. Mitigation strategies include:

- Multi-solvent NMR : Compare spectra in DMSO-d₆ vs. CDCl₃ to detect solvent-induced shifts.

- 2D NMR (HSQC, HMBC) : Resolve ambiguous proton-carbon correlations, as demonstrated for acrylamide derivatives .

- Dynamic NMR (DNMR) : Identify slow exchange processes (e.g., keto-enol tautomerism) by variable-temperature studies.

Example : For 3-(2,6-dichlorophenyl)-acrylamide, ¹H-¹³C HMBC confirmed connectivity between carbonyl groups and aromatic protons, resolving initial misassignments .

Advanced Question: How should researchers design toxicity studies for chlorophenyl-containing compounds, and what are common pitfalls in literature screening?

Methodological Answer:

Refer to the U.S. ATSDR’s chlorophenol toxicity assessment framework :

Literature Screening :

- Step 1 : Screen titles/abstracts of 974 studies using inclusion criteria (e.g., in vivo toxicity, mechanistic data).

- Step 2 : Full-text review of 95 studies, prioritizing OECD-compliant assays (e.g., Ames test, micronucleus assay).

Pitfalls :

- Confounding variables : Untested purity levels (e.g., isomers in commercial 4-chlorophenol).

- Dose extrapolation : Human equivalent doses often lack pharmacokinetic validation.

Table 3 : Key Toxicity Endpoints for Chlorophenols

| Endpoint | Observed Effect (Rodent Studies) |

|---|---|

| Hepatotoxicity | Elevated ALT/AST at ≥50 mg/kg/day |

| Carcinogenicity | Inconclusive; limited evidence |

| Neurotoxicity | Motor deficits at high doses (≥100 mg/kg) |

Advanced Question: What experimental and computational approaches are effective in analyzing stereochemical outcomes of reactions involving this compound?

Methodological Answer:

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to separate enantiomers.

- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra for absolute configuration assignment.

- X-ray Crystallography : Resolve racemic crystals via spontaneous resolution, as seen in thiazolidinone derivatives .

Case Study : For (Z)-3-{3-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-2,3-dihydrothiazol-4-yl}-coumarin, SCXRD confirmed the Z-configuration via torsion angle analysis (θ = 175.3°) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.